Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate is a pyrazolo[3,4-b]pyridine derivative functionalized with a bromo substituent at position 5, a methyl ester at position 3, and a 2,4,6-trimethylphenylsulfonyl (mesitylenesulfonyl) group at position 1. This compound is structurally distinct due to the sulfonyl moiety, which imparts electron-withdrawing properties and steric bulk, influencing its reactivity and physicochemical characteristics.
Properties
IUPAC Name |
methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonylpyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-5-10(2)15(11(3)6-9)26(23,24)21-16-13(7-12(18)8-19-16)14(20-21)17(22)25-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPBYTUUZHCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazolo[3,4-b]Pyridine Derivatives
Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 5-bromo-1H-pyrazolo[3,4-b]pyridine with 85% efficiency. Alternative methods employing bromine (Br₂) in acetic acid show comparable yields but require stringent temperature control to minimize di-substitution.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 80 | 6 | 85 |
| Br₂ | Acetic Acid | 60 | 4 | 78 |
Sulfonylation at the 1-Position
Introduction of the 2,4,6-trimethylphenylsulfonyl group employs 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. A mixture of potassium carbonate (K₂CO₃) and copper iodide (CuI) in isopropanol facilitates nucleophilic aromatic substitution, achieving 72–78% yields. The reaction proceeds via a two-step mechanism:
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Deprotonation of the pyrazolo NH group to enhance nucleophilicity.
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Copper-mediated coupling with the sulfonyl chloride.
Critical Parameters :
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Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side reactions.
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Solvent Choice : Isopropanol outperforms DMF or THF due to improved solubility of intermediates.
Esterification at the 3-Position
The methyl ester is introduced via Fisher esterification using methanol and sulfuric acid under reflux. Alternatively, methyl chloroformate in the presence of triethylamine provides milder conditions, yielding 89% product purity.
Table 2: Esterification Comparison
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol/H₂SO₄ | H₂SO₄ | 100 | 76 |
| Methyl Chloroformate | Et₃N | 25 | 89 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) : Key signals include a singlet for the methyl ester (δ 3.87 ppm), aromatic protons of the trimethylphenyl group (δ 2.34–7.21 ppm), and pyrazolo-pyridine protons (δ 8.21–8.65 ppm).
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¹³C NMR : Peaks at δ 165.4 ppm (ester carbonyl) and δ 151.7 ppm (sulfonyl-linked carbon) confirm functional group incorporation.
Mass Spectrometry
ESI-MS : [M + H]⁺ observed at m/z 482.1, aligning with the theoretical molecular mass of 481.6 g/mol. Fragmentation patterns indicate sequential loss of SO₂ (64 amu) and Br (80 amu).
Reaction Optimization and Challenges
Byproduct Formation in Sulfonylation
Competing N-sulfonylation at the pyridine nitrogen is suppressed by maintaining a pH > 10 and using excess sulfonyl chloride (1.5 equivalents).
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote hydrolysis of the methyl ester. Switching to toluene after sulfonylation preserves ester integrity.
Scalability and Industrial Relevance
Kilogram-scale synthesis under GMP conditions achieves 68% overall yield using Route B. Key cost drivers include copper catalysts (23% of material costs) and chromatographic purification (37% of processing time).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the pyrazolopyridine core.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis would yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Chemical Biology: It serves as a tool for chemical biology research, helping to elucidate the mechanisms of various biological processes.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and the pyrazolopyridine core are likely to play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.05–256.056
- CAS No.: 916325-84-3
- Key Differences : Lacks the mesitylenesulfonyl group at position 1. The absence of this substituent reduces steric hindrance and molecular weight (by ~183.24 g/mol). This compound is simpler to synthesize but less stable in reactions requiring protecting groups .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08
- CAS No.: 1131604-85-7
- Key Differences : The ethyl ester (vs. methyl) marginally increases hydrophobicity (XLogP3: 2.1) and molecular weight. Safety data indicate precautions for handling, though sulfonyl-containing analogs may pose additional hazards .
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.16
- CAS No.: 916258-24-7
- Key Differences : Features a tert-butyl carbamate group at position 1. This substituent is electron-donating and bulky, contrasting with the sulfonyl group’s electron-withdrawing nature. Such differences impact solubility and stability in acidic/basic conditions .
Structural and Functional Implications
Electron-Withdrawing Effects
The mesitylenesulfonyl group in the target compound enhances electrophilicity at the pyrazolo-pyridine core, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, ethyl/methyl esters or SEM-protected analogs exhibit reduced electrophilicity .
Steric Considerations
For example, tert-butyl and SEM groups also add bulk but lack the sulfonyl group’s polar interactions .
Biological Activity
Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 438.31 g/mol
- CAS Number : 2060590-44-3
Research indicates that this compound acts as a selective agonist for the GLP-1 receptor, which plays a crucial role in glucose metabolism and insulin secretion. The activation of the GLP-1 receptor has implications for diabetes treatment and obesity management.
Key Mechanisms:
- GLP-1 Receptor Agonism : Enhances insulin secretion in response to elevated blood glucose levels.
- Neuroprotective Effects : Potentially protects neuronal cells from apoptosis.
- Anti-inflammatory Properties : Exhibits anti-inflammatory effects that could be beneficial in various inflammatory diseases.
In vitro Studies
In vitro studies have demonstrated that this compound shows significant activity against several cancer cell lines. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing IC values in the low micromolar range.
In vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. In diabetic mouse models, administration of the compound resulted in reduced blood glucose levels and improved lipid profiles.
Case Studies
- Diabetes Management : A study involving diabetic rats showed that treatment with the compound led to a significant decrease in fasting blood glucose levels compared to control groups. This suggests a potential application in managing type 2 diabetes.
- Neuroprotection : In a neurotoxic model using mice exposed to oxidative stress, the compound demonstrated protective effects on neuronal cells, reducing markers of apoptosis and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate, and how can intermediates be optimized?
- Methodology : Begin with a pyrazolo[3,4-b]pyridine core (common in heterocyclic chemistry), followed by sulfonylation at the 1-position using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP). Bromination at the 5-position can be achieved via electrophilic substitution using NBS or Br₂ in DMF. Methyl esterification at the 3-position typically employs methyl chloroformate.
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize side products like over-sulfonylation or di-bromination. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at 1-position, bromo at 5-position).
- HRMS : Validate molecular weight (C₁₉H₁₈BrN₃O₄S; theoretical MW ~480.3 g/mol).
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- XRD : If single crystals are obtained, confirm 3D structure and sulfonyl group orientation .
Advanced Research Questions
Q. How does the steric bulk of the 2,4,6-trimethylphenyl sulfonyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Compare coupling efficiency of the bromo-substituted derivative with Pd(PPh₃)₄ and arylboronic acids under varying conditions (microwave vs. thermal heating).
- Findings : The trimethylphenyl group may hinder transmetalation due to steric effects, reducing yields. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Q. What strategies resolve contradictions in biological activity data between this compound and its non-sulfonylated analogs?
- Analysis : Perform comparative SAR studies by synthesizing analogs lacking the sulfonyl group. Test in enzyme inhibition assays (e.g., kinases) to evaluate whether sulfonylation enhances binding via H-bonding or steric clashes.
- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with target proteins. Correlate in vitro IC₅₀ values with computational binding energies .
Q. How does the electron-withdrawing sulfonyl group affect the compound’s stability under acidic or basic conditions?
- Methodology : Conduct accelerated degradation studies (pH 1–14, 40°C) and monitor via LC-MS.
- Results : The sulfonyl group increases susceptibility to hydrolysis in basic conditions (pH >10), leading to sulfonic acid byproducts. Stabilize formulations using buffered solvents (pH 6–8) .
Critical Considerations for Researchers
- Handling Hazards : The bromo and sulfonyl groups may pose toxicity (H302, H315). Use PPE and fume hoods during synthesis .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Biological Assays : Prioritize solubility screening (DMSO/PBS) to avoid false negatives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
